Moricin-like peptide D
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KGIGSALKKGGKIIKGGLGALGAIGTGQQVYEHVQNRQ |
Origin of Product |
United States |
Discovery and Initial Characterization of Moricin Like Peptide D
Identification in Model Organisms and Immune-Stimulated Hemolymph
Moricin-like peptide D was first identified in the greater wax moth, Galleria mellonella, a model organism frequently used in immunological studies due to its robust and well-characterized immune system. nih.govoup.com The identification of this peptide was the result of a targeted screening for antifungal compounds within the hemolymph of G. mellonella larvae that had been immunologically challenged. nih.gov
The induction of this compound, along with other antimicrobial peptides, is a hallmark of the insect's response to infection. nih.gov When challenged with pathogens, such as viable bacteria, the fat body and certain hemocytes are stimulated to synthesize and secrete these peptides into the hemolymph, the insect equivalent of blood. mdpi.comunl.pt This systemic release of AMPs constitutes a powerful defense mechanism against invading microorganisms. mdpi.com Specifically, the presence of this compound was confirmed in the hemolymph of G. mellonella larvae 24 hours after being injected with bacteria. nih.govunl.pt
The following table summarizes the key details of the initial identification of this compound.
| Feature | Description |
| Model Organism | Galleria mellonella (Greater wax moth) |
| Source of Identification | Immune-stimulated larval hemolymph |
| Inducing Agent | Bacterial challenge |
| Primary Function Identified | Antifungal activity |
Isolation Methodologies and Preliminary Biochemical Investigations
The isolation of this compound from the complex mixture of proteins and peptides present in immune-stimulated hemolymph required a multi-step purification process. The primary technique employed was reversed-phase high-performance liquid chromatography (RP-HPLC). unl.ptnih.gov This chromatographic method separates molecules based on their hydrophobicity, which is a common and effective strategy for purifying peptides.
The general workflow for the isolation of this compound and other AMPs from G. mellonella hemolymph is outlined below:
Hemolymph Collection : Hemolymph was collected from larvae 24 hours after an immune challenge. unl.pt
Initial Extraction : The collected hemolymph was processed to create an extract containing low-molecular-mass proteins and peptides. unl.pt
RP-HPLC Fractionation : The extract was subjected to a series of RP-HPLC steps to separate the various components. unl.ptnih.gov Fractions were collected and tested for antimicrobial activity. unl.pt
Preliminary biochemical characterization of the moricin-like peptide family, including peptide D, involved determining their amino acid sequences and molecular masses. Techniques such as Edman degradation and mass spectrometry were utilized for this purpose. researchgate.net These analyses revealed that the moricin (B1577365) family of peptides in G. mellonella consists of several unique mature peptides, including this compound. nih.gov
Evidence from Transcriptomic and Proteomic Studies Confirming Induction
Modern molecular techniques have provided definitive evidence for the induction and presence of this compound following an immune challenge.
Transcriptomic Evidence:
Gene isolation studies have been instrumental in identifying the genetic basis for the production of this compound. nih.gov Through the creation and screening of cDNA libraries from the fat body of immune-stimulated G. mellonella, researchers were able to isolate and sequence the genes encoding for a family of eight moricin-like peptides, which included the gene for this compound. nih.gov This transcriptomic approach confirmed that the expression of the gene for this compound is upregulated in response to immune stimulation.
Proteomic Evidence:
Proteomic analysis of immune-stimulated hemolymph has provided direct evidence of the presence of this compound at the protein level. researchgate.net A comprehensive peptidomic study utilizing liquid chromatography-mass spectrometry (LC/MS) was conducted on the hemolymph of G. mellonella after an immune challenge. researchgate.net This powerful technique allowed for the identification of a wide array of antimicrobial peptides, including five distinct moricin-like peptides. researchgate.net This study provided the first concrete evidence for the expression of several moricin-like peptide genes, including that of this compound, which were previously only known from their nucleotide sequences. researchgate.net
The following table presents a summary of the evidence confirming the induction of this compound.
| Study Type | Methodology | Key Findings |
| Transcriptomic | cDNA library screening from fat body | Isolation and sequencing of the gene for this compound, confirming its existence in the genome. |
| Proteomic | Liquid Chromatography-Mass Spectrometry (LC/MS) of immune hemolymph | Direct detection of this compound, providing evidence of gene expression and peptide secretion. |
Molecular and Genetic Foundations of Moricin Like Peptide D
Gene Family Organization and Genomic Architecture of Moricin-like Peptides
The moricin (B1577365) gene family is a multigene family, indicating that it arose from gene duplication events during evolution. nih.gov In the silkworm, Bombyx mori, the genome contains 12 moricin-coding genes, which are categorized into three subtypes: Bmmor (1 gene), moricin-like A (3 genes), and moricin-like B (8 genes). nih.govrsc.org Similarly, in the wax moth Galleria mellonella, eight moricin-like peptide genes (A, B, C1-5, and D) have been identified. nih.gov These genes typically feature a single intron, which can vary significantly in length, ranging from 180 to 1090 base pairs in G. mellonella. nih.gov The clustering of these genes on the same chromosome in species like B. mori further supports the theory of gene expansion through duplication. nih.gov
The genomic architecture of moricin-like peptide genes reveals a conserved structure. The open reading frame (ORF) of a moricin gene, such as Px-Mor from Plutella xylostella, can be around 198 base pairs in length, encoding a precursor protein. nih.gov This precursor protein consists of a signal peptide and the mature peptide. nih.gov
Subtype Diversification and Gene Duplication Events within Lepidoptera
Phylogenetic analysis of moricin-like peptides suggests a deep evolutionary divergence, resulting in two primary classes that separated a long time ago. nih.gov Subsequent to this initial split, extensive diversification has occurred within the Lepidoptera order, largely driven by a high frequency of gene duplication events within individual species. nih.gov This is evident in the multiple moricin-like peptide genes found in both G. mellonella and B. mori. nih.gov
This diversification has led to the emergence of various subtypes with potentially distinct functions. For instance, in B. mori, the moricin family is composed of Bmmor, moricin-like A, and moricin-like B subtypes, with very low amino acid sequence similarity among them. nih.gov This sequence divergence among paralogs (genes related by duplication within a genome) suggests functional divergence. nih.govplos.org Studies have shown that different moricin paralogs exhibit varied antimicrobial activities and expression profiles in response to different microbes. nih.govplos.org
Transcriptional Regulation of Moricin-like Peptide D Expression
The expression of moricin-like peptide genes is a crucial component of the insect's innate immune response and is tightly regulated at the transcriptional level.
Upstream Signaling Pathways Governing Induction (e.g., Toll, IMD)
The induction of antimicrobial peptide genes in insects is primarily governed by two conserved signaling pathways: the Toll pathway and the Immune deficiency (IMD) pathway. embopress.orgresearchgate.netnih.govcreative-diagnostics.com The Toll pathway is mainly activated by Gram-positive bacteria and fungi, while the IMD pathway is typically triggered by Gram-negative bacteria. embopress.orgnih.govcreative-diagnostics.com Both pathways culminate in the activation of NF-κB-like transcription factors, which then bind to specific sites in the promoter regions of AMP genes to initiate transcription. embopress.orgnih.gov
In Drosophila melanogaster, these pathways control the expression of a majority of immune-responsive genes. embopress.orgresearchgate.net While these pathways are largely independent, there is evidence of synergistic activation of some antimicrobial target genes. nih.gov In the context of moricin-like peptides in Lepidoptera, it is understood that both Toll and IMD pathways play a role in their induction. nih.gov For example, studies in Manduca sexta suggest that common factors like NF-κB and GATA factors are functional in both dipteran and lepidopteran insects, indicating a conserved mechanism of AMP gene regulation. nih.gov
Identification of Regulatory Elements and Transcription Factor Binding Sites
The promoter regions of moricin-like peptide genes contain specific DNA sequences known as regulatory elements, which serve as binding sites for transcription factors. nih.govfrontiersin.orgd-nb.info The identification of these sites is crucial for understanding the precise control of gene expression.
In the Manduca sexta moricin promoter, a critical element for its activity is the κB-GATA element. nih.gov However, this element alone is not sufficient for full activation, indicating the necessity of other co-regulators. nih.gov Further analysis identified a 140-base-pair "Moricin Promoter Activating Element" (MPAE) that is thought to contain binding sites for co-regulators specific to lepidopteran species. nih.gov
The promoter regions of AMP genes often contain multiple binding sites for various transcription factors. frontiersin.orgresearchgate.net For example, the Drosophila drosomycin (B1143007) promoter contains multiple κB sites and GATA binding sites. nih.gov The presence and arrangement of these binding sites can influence the specificity and strength of the immune response. d-nb.info Databases such as REDfly serve as repositories for curated information on insect transcriptional cis-regulatory elements. buffalo.edu
Biosynthesis and Post-Translational Processing of this compound
The journey from gene to functional peptide involves several key steps.
The biosynthesis of this compound begins with the transcription of its corresponding gene into messenger RNA (mRNA) and subsequent translation into a precursor protein. nih.gov This precursor typically contains a signal peptide at its N-terminus, which directs the protein for secretion. nih.gov In the case of Px-Mor from P. xylostella, the precursor is 65 amino acids long, with a 23-amino-acid signal peptide. nih.gov
Following translation, the precursor undergoes post-translational processing. A key step is the cleavage of the signal peptide to release the mature, active peptide. nih.gov For Px-Mor, the mature peptide consists of 42 amino acid residues. nih.gov A notable characteristic of moricins is the general lack of other significant post-translational modifications. rsc.orgnih.gov This is in contrast to many other peptides that may undergo modifications like glycosylation or amidation to become fully functional. nih.govmdpi.com The mature moricin peptide typically has a positively charged C-terminus and an amphipathic alpha-helical N-terminus. rsc.orgnih.gov
Structural Biology and Biophysical Analysis of Moricin Like Peptide D
Primary Amino Acid Sequence Analysis and Distinctive Features
The primary structure of a peptide, its unique amino acid sequence, is fundamental to its ultimate three-dimensional shape and function. Moricin-like peptide D is part of a diverse family of moricin-like peptides that have been identified in various moth and butterfly species. nih.gov While the exact amino acid sequence for Galleria mellonella this compound is specifically identified within a broader study of this peptide family, the general characteristics of moricins provide a framework for understanding its key features. nih.govnih.gov
Moricins are typically 42 amino acids in length and are characterized as highly basic, cationic peptides. wikipedia.orgresearchgate.net This positive charge is a hallmark of many antimicrobial peptides and is crucial for their initial interaction with the negatively charged cell surfaces of microorganisms. rsc.orgresearchgate.net The Bombyx mori genome, for instance, contains 12 genes that code for moricins, which are categorized into subtypes, indicating a significant degree of genetic diversity within this peptide family. rsc.orgnih.gov This diversity is also observed in G. mellonella, where several moricin-like peptide genes, including that for peptide D, have been isolated. nih.gov
A key feature of the moricin (B1577365) primary sequence is the distribution of charged amino acids, particularly in the N-terminal half, where they often appear at intervals of every three to four residues. rsc.orgnih.govencyclopedia.pub This periodic arrangement is a strong indicator of an amphipathic nature, a property that is critical for the peptide's mechanism of action.
Table 1: General Physicochemical Properties of Moricin Peptides
| Property | Typical Value/Characteristic | Significance |
| Length | ~42 amino acids | Optimal size for membrane interaction and pore formation. bipublication.com |
| Net Charge | Highly positive (Cationic) | Facilitates electrostatic attraction to negatively charged microbial membranes. rsc.orgnih.gov |
| Isoelectric Point (pI) | High (e.g., ~11.3 for a Bombyx mori moricin) | Reflects the abundance of basic residues and contributes to its cationic nature. nih.gov |
| Hydrophobicity | Moderate | Balances the ability to interact with both the aqueous environment and the lipid core of membranes. researchgate.netbipublication.com |
| Amphipathicity | Pronounced | The segregation of hydrophobic and hydrophilic residues is essential for membrane disruption. wikipedia.orgrsc.org |
This table presents generalized data for moricin peptides as specific values for this compound were not individually detailed in the search results.
Elucidation of Secondary and Tertiary Structural Conformations
The biological activity of this compound is intrinsically linked to its three-dimensional structure. Investigations into the conformation of moricins have revealed a consistent and functionally significant architecture.
Circular dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) studies have consistently shown that moricin peptides adopt a predominantly alpha-helical secondary structure. nih.govnih.govresearchgate.net In aqueous solutions, these peptides may exist in a more random coil conformation; however, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a conformational transition to a highly helical state. nih.govnih.gov
The solution structure of Bombyx mori moricin, for example, reveals a long, continuous alpha-helix that spans almost the entire length of the peptide, comprising about eight turns. wikipedia.orgrcsb.orgresearchgate.net This extended helical structure is a defining characteristic of the moricin family. nih.govrcsb.org
When compared to other alpha-helical antimicrobial peptides, moricins exhibit both similarities and distinct differences. A notable comparison is with cecropins, another class of insect antimicrobial peptides. nih.gov Like moricins, cecropins possess an amphipathic alpha-helical N-terminus. However, a key distinguishing feature of cecropins is the presence of a hinge region, typically formed by glycine (B1666218) and proline residues, which introduces a bend in the peptide's structure. nih.gov Moricins, in contrast, generally lack this hinge, resulting in a more linear, rod-like helical structure. nih.gov
This structural variance likely influences the specific mechanism of membrane interaction and the spectrum of antimicrobial activity. The continuous alpha-helix of moricins may facilitate a different mode of membrane insertion or pore formation compared to the kinked structure of cecropins.
Table 2: Structural Comparison of Moricin and Cecropin (B1577577) Peptides
| Feature | Moricins | Cecropins |
| Secondary Structure | Predominantly a single, long alpha-helix. wikipedia.orgnih.gov | Two alpha-helical segments connected by a hinge region. nih.gov |
| Hinge Region | Generally absent. nih.gov | Present (often Gly-Pro). nih.gov |
| Overall Shape | Linear, rod-like. researchgate.net | Kinked or bent. researchgate.net |
| Amphipathicity | N-terminal region is amphipathic. wikipedia.orgrcsb.org | N-terminal helix is amphipathic. nih.gov |
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship studies are crucial for understanding how the specific structural features of this compound contribute to its biological function. These investigations pinpoint the roles of its chemical properties and specific amino acid residues.
The potent antimicrobial activity of moricin-like peptides is largely attributed to two key physicochemical properties: cationicity and amphipathicity. rsc.orgresearchgate.net
Cationicity: The high net positive charge of moricins facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. rsc.org This interaction is the first step in the peptide's journey to disrupt the membrane.
Amphipathicity: Once bound to the membrane surface, the amphipathic nature of the alpha-helix becomes critical. wikipedia.orgencyclopedia.pub The helix orients itself such that its hydrophobic face interacts with the lipid acyl chains of the membrane, while the hydrophilic, positively charged face remains associated with the polar head groups and the aqueous environment. rcsb.org This arrangement is believed to destabilize the membrane, leading to increased permeability and ultimately, cell death. wikipedia.orgresearchgate.netrsc.org The proposed mechanism involves the formation of pores or channels through models such as the "barrel-stave" or "toroidal pore" models, which allow for the leakage of essential ions and metabolites. researchgate.netencyclopedia.pubmdpi.com
Specific regions and residues within the moricin sequence have been identified as being critical for its function. NMR structural studies have revealed a functional dichotomy along the length of the alpha-helix. researchgate.nettandfonline.com
N-Terminal Amphipathic Segment: The N-terminal portion of the helix (approximately residues 5-22) is distinctly amphipathic and is considered the primary region responsible for permeabilizing the bacterial membrane. nih.govwikipedia.orgrcsb.orgresearchgate.nettandfonline.com The arrangement of hydrophobic and cationic residues in this segment is crucial for its disruptive activity.
The integrity of this extended alpha-helical structure, with its distinct N-terminal amphipathic and C-terminal hydrophobic domains, is therefore essential for the potent biological activity of this compound.
Advanced Methodologies for Structural Determination
The elucidation of the three-dimensional structure of peptides is paramount to understanding their function. For this compound and its homologues, several advanced biophysical techniques have been employed to characterize their conformation in various environments. These methodologies provide critical insights into how the peptide transitions from a disordered state to a functional, structured form upon interacting with bacterial membranes.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum, particularly in the far-UV region (190–250 nm), provides a characteristic signature for different secondary structural elements like α-helices, β-sheets, and random coils. formulationbio.com
For moricin and moricin-like peptides, CD analysis has been instrumental in demonstrating their conformational plasticity.
Detailed Research Findings: Studies on various moricin peptides consistently show that they exist in a disordered or random coil conformation in aqueous solutions. nih.govresearchgate.net However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE)-water mixtures or sodium dodecyl sulfate (SDS) micelles, the peptides undergo a significant conformational change to adopt a predominantly α-helical structure. nih.govnih.gov
For instance, CD analysis of Manduca sexta moricin revealed a random coil structure in water, but the α-helical content increased progressively with higher concentrations of TFE. nih.gov Similarly, another study on a moricin peptide showed a negative band at approximately 190 nm in water, indicative of a random coil. nih.gov When 30% TFE was introduced, two distinct minima appeared around 208 nm and 222 nm (a characteristic feature of α-helices), with analysis indicating the presence of 44.4% α-helix and 13.5% β-strand structure. nih.gov This environmental-dependent folding is a hallmark of many antimicrobial peptides, suggesting that the hydrophobic and amphipathic nature of the α-helix is crucial for its interaction with and disruption of bacterial membranes.
Table 1: Secondary Structure Analysis of Moricin by Circular Dichroism (CD) Spectroscopy
| Solvent/Environment | Observed Conformation | Key Spectral Features | Reference |
|---|---|---|---|
| Water / Aqueous Buffer | Random Coil | Single negative band ~190-195 nm | nih.govresearchgate.net |
| 30% Trifluoroethanol (TFE) | Predominantly α-helical | Distinct minima at ~208 nm and ~222 nm | nih.gov |
| TFE/Water Mixtures (10-100%) | α-helical content increases with TFE concentration | Increase in negative ellipticity at 208/222 nm | nih.gov |
| SDS Micelles (0.5% - 2.0%) | α-helical | Characteristic helical spectra | nih.gov |
| 100% Methanol | α-helical | Characteristic helical spectra | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed Research Findings: While a specific structure for Galleria mellonella this compound is not available, the solution structures of highly homologous moricins from other lepidopteran species, such as Bombyx mori and Manduca sexta, have been solved using two-dimensional ¹H-¹H NMR. nih.govrcsb.org These studies provide a definitive model for the moricin family's tertiary structure.
The structure of Manduca sexta moricin was determined in a TFE-d₃/H₂O solution to mimic a membrane environment. nih.gov The analysis of Nuclear Overhauser Effect (NOE) data, which provides through-space distance restraints between protons, revealed that the peptide forms a long, continuous α-helix spanning almost its entire length (from residue Val⁵ to Lys³⁶). nih.gov This extended helix is followed by a proline residue that introduces a kink, connecting to a highly basic C-terminal tail. nih.gov The structure of Bombyx mori moricin, solved in methanol, similarly revealed a long α-helix encompassing nearly the full peptide, except for the first four and last six residues. rcsb.org The N-terminal portion of the helix (residues 5-22) is distinctly amphipathic, with a clear separation of charged/polar and hydrophobic residues on opposite faces of the helix, a feature considered essential for membrane permeabilization. nih.govrcsb.org
Table 2: NMR Structural Determination Parameters for Manduca sexta Moricin
| Parameter | Description | Value/Finding | Reference |
|---|---|---|---|
| NMR Experiments | Types of 2D NMR spectra recorded for resonance assignment and structure calculation. | DQF-COSY, TOCSY, NOESY | nih.govproteinensemble.org |
| Solvent System | Solution used to promote a stable, folded structure for analysis. | TFE-d₃/H₂O (1:1, v/v) | nih.gov |
| Structural Restraints | Total number of experimental constraints used for structure calculation. | 439 interproton distance restraints, 24 dihedral angle restraints | proteinensemble.org |
| Calculated Structure | The resulting three-dimensional fold of the peptide. | A single, long α-helix (residues 5-36) | nih.gov |
| Key Structural Feature | Functionally important arrangement of amino acids. | Amphipathic N-terminal helix, hydrophilic C-terminal segment | nih.govrcsb.org |
| PDB Accession Code | Database entry for the atomic coordinates of a homologous moricin (B. mori). | 1KV4 | rcsb.orgresearchgate.net |
X-ray Crystallography
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. In this method, a crystallized sample is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a high-resolution model of the molecule's electron density and, consequently, its three-dimensional structure. It is a gold-standard method for obtaining detailed structural information. wikipedia.org
Detailed Research Findings: To date, there are no published reports of a crystal structure for this compound or any other member of the moricin family. The absence of crystallographic data is common for antimicrobial peptides of this type for several reasons:
Conformational Flexibility: As demonstrated by CD spectroscopy, moricins are intrinsically disordered in aqueous solution and only adopt a stable α-helical structure in specific environments. researchgate.net This inherent flexibility makes them difficult to crystallize, as crystallization requires molecules to adopt a uniform, stable conformation to pack into a well-ordered lattice.
Amphipathic Nature: The amphipathic character that is crucial for the peptide's function can interfere with the formation of the specific intermolecular contacts needed for crystal packing.
While not yet applied to this compound, X-ray crystallography has been successfully used to study other types of antimicrobial peptides, often in complex with binding partners or detergents that help stabilize a single conformation. wikipedia.org Should a method be developed to crystallize this compound, this technique could provide an atomic-resolution view of its structure, complementing the solution-state information provided by NMR.
Biological Roles and Molecular Mechanisms of Action of Moricin Like Peptide D
Spectrum of Antimicrobial Activities in Experimental Systems
Moricin-like peptides, including variant D, demonstrate a broad spectrum of antimicrobial activity against various pathogens. nih.govresearchgate.net Their effectiveness has been observed against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govresearchgate.net The antimicrobial efficacy is attributed to their ability to interact with and disrupt microbial cell membranes. nih.govnih.gov
A novel moricin-like peptide, Px-Mor, identified in the diamondback moth (Plutella xylostella), has shown significant activity against both bacterial and fungal pathogens. nih.govresearchgate.net Similarly, moricins from the silkworm, Bombyx mori, are effective against a range of bacteria. plos.orglongdom.org The activity of these peptides can vary depending on the specific microbial strain. researchgate.net For instance, while some moricins exhibit strong antibacterial properties, their activity against yeasts may be less potent. nih.gov
Table 1: Antimicrobial Spectrum of Moricin-like Peptides in Experimental Systems
| Peptide Source | Target Microorganism(s) | Observed Effect |
| Plutella xylostella (Px-Mor) | Gram-positive bacteria, Gram-negative bacteria, Fungi (Aureobasidium pullulans) | Broad antimicrobial spectrum, morphological alterations in fungi. nih.govresearchgate.net |
| Manduca sexta | Gram-negative bacteria, Gram-positive bacteria (including multidrug-resistant strains) | Effective growth inhibition at low micromolar concentrations. nih.gov |
| Bombyx mori | Gram-positive and Gram-negative bacteria | Potent antibacterial activity, particularly against Gram-positive bacteria. longdom.orgresearchgate.net |
| Galleria mellonella | Filamentous fungi | Particularly active against filamentous fungi. researchgate.net |
Mechanistic Basis of Microbial Membrane Disruption
The primary mechanism by which moricin-like peptide D and related peptides exert their antimicrobial effects is through the disruption of microbial cell membranes. nih.govnih.gov This interaction is facilitated by the peptide's amphipathic α-helical structure, which allows it to associate with the lipid bilayer of the microbial membrane. mdpi.com
Pore Formation Models (e.g., Barrel-Stave, Toroidal-Pore, Carpet Hypotheses)
Several models describe how antimicrobial peptides can disrupt microbial membranes. For moricin-like peptides, the "toroidal-pore" and "carpet" models are considered the most relevant. nih.govresearchgate.net
Toroidal-Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a water-filled pore. The pore is lined by both the peptides and the head groups of the lipid molecules. It is hypothesized that once a certain peptide concentration is reached on the membrane surface, moricin (B1577365) molecules can cause membrane bending followed by the formation of these toroidal pores. nih.govresearchgate.net
Carpet Model: This model proposes that the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. researchgate.netplos.org Once a threshold concentration is reached, this peptide layer disrupts the membrane integrity in a detergent-like manner, leading to the formation of micelles and subsequent membrane disintegration. plos.org
The "barrel-stave" model, where peptides aggregate to form a barrel-like channel through the membrane, is another proposed mechanism for some AMPs, though it is less commonly associated with moricin-like peptides. researchgate.net
Membrane Permeabilization Dynamics and Ionic Imbalance
The interaction of this compound with the microbial membrane leads to a rapid increase in membrane permeability. nih.govrsc.org This permeabilization disrupts the normal ionic balance across the membrane. The formation of pores or the detergent-like action allows for the leakage of essential ions and small molecules from the cytoplasm, while also permitting the influx of external substances. rsc.org This uncontrolled exchange of molecules disrupts the electrochemical gradient across the membrane, which is vital for cellular processes, ultimately leading to cell death. rsc.org The N-terminal portion of moricin, which forms an amphipathic α-helix, is thought to be primarily responsible for this increase in membrane permeability. researchgate.netfrontiersin.org
Intracellular Targets and Cellular Processes Affected by this compound
While the primary mode of action for many antimicrobial peptides is membrane disruption, some can translocate across the membrane and interact with intracellular targets. plos.orgfrontiersin.org For moricin-like peptides, evidence suggests that in addition to membrane permeabilization, they may also affect intracellular processes.
Once inside the cell, these peptides can potentially interfere with essential cellular functions such as nucleic acid synthesis, protein synthesis, and enzymatic activity. researchgate.net For example, some studies have proposed that moricin can bind to DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby inhibiting its activity. longdom.org Furthermore, in the context of cancer cells, moricin has been shown to induce the generation of reactive oxygen species (ROS), leading to caspase-dependent apoptosis. nih.govresearchgate.net This suggests that moricin can modulate cellular redox status and trigger programmed cell death pathways. nih.gov
Immunomodulatory Functions within the Host Defense System
Immunomodulatory functions of antimicrobial peptides can include:
Altering host gene expression: They can modulate the expression of genes involved in the immune response. wikipedia.org
Acting as chemokines: They can attract immune cells to the site of infection. frontiersin.org
Modulating cytokine production: They can influence the production of pro-inflammatory and anti-inflammatory cytokines. frontiersin.org For instance, some AMPs can suppress the production of pro-inflammatory cytokines induced by bacterial components like lipopolysaccharide (LPS). frontiersin.org
In insects, the synthesis of moricin is induced by exposure to microbial cell wall components, indicating its integral role in the humoral immune response. nih.gov The expression of moricin genes can be regulated by various factors, including viral infections, highlighting its dynamic role in the insect's immune system. rsc.org By modulating the host's immune response, this compound contributes to a more effective and controlled clearance of pathogens. jafs.com.pl
Evolutionary and Phylogenetic Perspectives of Moricin Like Peptide D
Phylogenetic Relationships within the Moricin (B1577365) Family
Phylogenetic analyses have revealed that moricins have a monophyletic origin among butterflies, supporting the monophyletic origin of the superfamily Papilionoidea. frontiersin.org A comprehensive phylogenetic analysis of the moricin-like peptides suggests they are broadly categorized into two main classes that diverged significantly in their evolutionary history. nih.gov Moricin-like peptide D, first identified in the wax moth Galleria mellonella, falls within this diverse family. nih.gov
The evolutionary relationships indicate a strong connection between moricins from different lepidopteran species, suggesting they evolved from a common ancestral gene. nih.gov For instance, moricin from Plutella xylostella (Px-Mor) shows close homology with moricins from Galleria mellonella, Danaus plexippus, and the silkworm Bombyx mori. nih.gov This relationship is further detailed in phylogenetic trees constructed using the amino acid sequences of various moricin peptides. nih.govresearchgate.net The placement of G. mellonella this compound (Genbank accession ABQ42580) within these trees helps to delineate its specific lineage within the family. nih.govresearchgate.net Some analyses have also suggested a close evolutionary relationship between the moricin and cecropin (B1577577) families of antimicrobial peptides in Bombyx mori. researchgate.net
Below is a table of representative moricin peptides from various Lepidopteran species, illustrating the breadth of the family.
| Peptide Name | Source Organism | GenBank Accession No. |
| This compound | Galleria mellonella | ABQ42580 |
| Moricin-like peptide A | Galleria mellonella | ABQ42573 |
| Moricin-like peptide B | Galleria mellonella | ABQ42574 |
| Moricin-like peptide C1 | Galleria mellonella | ABQ42575 |
| Moricin-like peptide C5 | Galleria mellonella | ABQ42579 |
| Px-Mor | Plutella xylostella | Not specified |
| Moricin | Spodoptera litura | BAC79440 |
| Moricin | Spodoptera exigua | AAT3887 |
| Moricin | Bombyx mori | BAB13508 |
| Moricin 2 | Bombyx mori | BAA77338 |
| Moricin B3 | Bombyx mori | AEM66445 |
| Moricin | Helicoverpa armigera | ADR51149 |
| Moricin-like peptide C4 | Danaus plexippus | EHJ73174 |
| Moricin II | Hyblaea puera | AAW21269 |
| Moricin | Manduca sexta | AAO74637 |
| Data sourced from references nih.govresearchgate.net. |
Evolutionary Divergence and Conservation Patterns
The moricin family is characterized by significant evolutionary diversification, driven primarily by a high level of gene duplication and subsequent expansion. nih.govnih.gov This process has led to the existence of multiple, distinct moricin genes (paralogs) within a single species. nih.gov The silkworm, Bombyx mori, for example, possesses 12 moricin-coding genes in its genome, which are classified into three subtypes: Bmmor, moricin-like A, and moricin-like B. rsc.org This gene expansion allows for functional divergence, where different paralogs evolve to have varied antimicrobial activities. nih.gov
Studies comparing moricin paralogs within the cecropin and moricin families have shown remarkable differences in their effectiveness against various bacteria. nih.gov This functional divergence is a product of relatively fast evolutionary rates within the moricin family. nih.gov A quantitative analysis of substitution patterns in moricin family genes revealed an average ratio of non-synonymous to synonymous substitutions (dN/dS) of 0.426, indicating the influence of selective pressures on the evolution of these peptides. researchgate.net For example, moricin from B. mori (Bmmor) displays a different spectrum of activity and potency compared to moricin from Manduca sexta (Msmor), highlighting this functional divergence. nih.gov
Despite this divergence, key structural features are conserved across the moricin family. The most critical of these is the amphipathic α-helix at the N-terminal segment of the peptide. frontiersin.orgwikipedia.org This structure is fundamentally responsible for the peptide's ability to increase the permeability of bacterial cell membranes, which is the primary mechanism of its antimicrobial action. frontiersin.orgwikipedia.org While the N-terminus is highly conserved due to its functional importance, other regions, such as the C-terminus, show more variability, and their specific functions remain less understood. frontiersin.org
Co-evolutionary Dynamics with Host Pathogens
The evolution of moricins is intrinsically linked to the constant "evolutionary arms race" between insects and the pathogens they encounter. nih.gov As components of the innate immune system, moricins are crucial humoral defense molecules that are rapidly produced and released into the hemolymph upon pathogenic challenge. nih.govrsc.org This dynamic interaction, where the host evolves more effective defenses and the pathogen evolves ways to evade them, is a primary driver of the diversification seen in antimicrobial peptides. tandfonline.comnih.gov
Research has demonstrated that the expression of moricin genes is directly induced by infection. In P. xylostella, moricin (Px-Mor) expression is strongly upregulated following infection by the fungus Aureobasidium pullulans. nih.gov Similarly, moricin from B. mori is known to actively suppress the multiplication of the bacterium Staphylococcus aureus. rsc.org The host's response can be highly specific; different moricin genes in the silkworm exhibit distinct expression patterns when challenged with different microbes, such as the bacteria E. coli and S. aureus or the fungus P. pastoris. nih.gov This suggests a sophisticated co-evolutionary tuning where specific peptides may be more effective against particular types of pathogens. nih.gov
This reciprocal selection process favors genetic plasticity in the host. tandfonline.com Gene duplication and diversification within the moricin family provide the host with a varied arsenal (B13267) of defense molecules, increasing its ability to counter the evolving virulence strategies of a wide range of pathogens. nih.govtandfonline.com The study of these host-pathogen interactions reveals that sustained coevolution shapes the pathogen's virulence and the host's immune repertoire in ways that unidirectional selection does not. plos.org
Advanced Research Methodologies and Experimental Models in Moricin Like Peptide D Studies
Molecular Cloning and Recombinant Expression Systems for Peptide Production
The production of sufficient quantities of Moricin-like peptide D for functional and structural studies is often achieved through recombinant DNA technology. This approach circumvents the need for purification from native insect sources, which can be low-yielding and labor-intensive.
An artificial gene encoding the this compound can be chemically synthesized and cloned into various expression vectors. nih.gov Escherichia coli is a commonly used host for recombinant peptide production due to its rapid growth and well-understood genetics. nih.govresearchgate.net Expression systems like the pMAL-c2 or pXa1 vectors can be employed, which often produce the peptide as a fusion protein. nih.gov This fusion partner can aid in solubility and purification. Following expression, the this compound is cleaved from the fusion partner using specific chemical or enzymatic methods, such as cyanogen (B1215507) bromide or o-iodosobenzoic acid cleavage. nih.gov
Yeast systems, such as Pichia pastoris, represent another robust platform for expressing AMPs. researchgate.netpichia.com These eukaryotic hosts can perform post-translational modifications, which may be relevant for some peptides, and are capable of secreting the recombinant peptide into the culture medium, simplifying purification. pichia.commdpi.com The choice of expression system depends on factors such as the peptide's toxicity to the host and the requirement for specific post-translational modifications. researchgate.net
Table 1: Comparison of Common Recombinant Expression Systems for AMPs
| Feature | Escherichia coli | Pichia pastoris (Yeast) |
|---|---|---|
| Complexity | Simple, well-established protocols | More complex than prokaryotic systems |
| Growth Rate | Very fast | Fast |
| Protein Folding | Can lead to inclusion bodies | Generally good, can handle complex proteins |
| Post-translational Modifications | Limited | Capable of glycosylation, disulfide bonds |
| Secretion | Typically intracellular | Can secrete proteins into the medium |
| Cost | Low | Moderate |
Gene Expression Profiling and Quantification Techniques
Understanding the regulation of this compound expression is key to deciphering its role in the insect immune response. Quantitative real-time polymerase chain reaction (qRT-PCR) is a primary technique used to measure the transcript levels of the corresponding gene in different tissues and under various conditions, such as microbial challenge. nih.gov
For instance, studies on a related moricin (B1577365) (Px-Mor) from Plutella xylostella have shown that gene expression can be highly induced in the fat body and hemocytes following infection. nih.gov Expression levels can also vary across different developmental stages of the insect, with the highest levels often detected during larval and pupal stages. nih.gov This type of analysis provides critical insights into the spatial and temporal regulation of this compound synthesis as a component of the innate immune system. nih.gov
Proteomic and Peptidomic Approaches for Identification and Quantification
Proteomic and peptidomic techniques are essential for the direct identification and quantification of this compound in biological samples, such as insect hemolymph. pdbj.org These approaches often involve high-performance liquid chromatography (HPLC) for peptide separation, followed by mass spectrometry (MS) for identification and characterization. pdbj.orgresearchgate.net
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the precise molecular mass of the isolated peptide. pdbj.org Further analysis using tandem mass spectrometry (MS/MS) can provide amino acid sequence information, confirming the identity of the peptide. science.gov These methods have been instrumental in identifying various moricin family members from different lepidopteran insects. pdbj.org
Advanced Microscopy for Investigating Peptide-Membrane Interactions
The primary mode of action for many AMPs, including likely for this compound, involves interaction with and disruption of microbial cell membranes. researchgate.netfrontiersin.orgnih.gov Advanced microscopy techniques are invaluable for visualizing these interactions at high resolution.
Atomic Force Microscopy (AFM) allows for the direct visualization of membrane damage induced by AMPs on a nanometer scale. ucl.ac.ukmdpi.comnih.gov AFM can be used to image the surface of live bacterial cells or model lipid bilayers before and after peptide treatment. ucl.ac.ukmdpi.com These studies can reveal peptide-induced membrane disruption mechanisms, such as the formation of pores, membrane thinning, or complete lysis. frontiersin.orgucl.ac.uk Time-resolved AFM can also monitor the dynamics of these interactions, showing how membrane defects develop and expand over time. ucl.ac.uk
Fluorescence Microscopy , including confocal microscopy and super-resolution techniques, is used to track the localization of fluorescently labeled peptides. frontiersin.orgacs.orgcam.ac.uk By labeling this compound with a fluorescent dye, researchers can observe its binding to bacterial surfaces and potential translocation into the cytoplasm. frontiersin.orgacs.org These techniques can provide dynamic, real-time information about the peptide's journey from the extracellular environment to its ultimate target. frontiersin.orgox.ac.uk
Table 2: Advanced Microscopy Techniques for Studying Peptide-Membrane Interactions
| Technique | Information Provided | Advantages |
|---|---|---|
| Atomic Force Microscopy (AFM) | High-resolution topographical images of membrane surfaces, visualization of pores and defects. ucl.ac.ukmdpi.com | Can be performed in near-native conditions, provides nanometer resolution. ucl.ac.uk |
| Fluorescence Microscopy | Localization and tracking of fluorescently labeled peptides, visualization of peptide binding to cells. frontiersin.orgacs.org | Allows for live-cell imaging and dynamic studies. nih.gov |
| Electron Microscopy (SEM/TEM) | Detailed visualization of changes in bacterial cell morphology, such as surface wrinkling or lysis. nih.govfrontiersin.org | Provides very high-resolution images of cell structure. mdpi.com |
In vitro Assays for Functional Characterization
A suite of in vitro assays is used to characterize the biological activity of this compound.
Antimicrobial Susceptibility Testing: The minimal inhibitory concentration (MIC) is a standard measure of a peptide's antimicrobial potency. nih.govmdpi.com This is determined by a broth microdilution assay, where various concentrations of the peptide are incubated with a standardized inoculum of bacteria. The MIC is the lowest concentration of the peptide that visibly inhibits microbial growth. nih.govmdpi.com These assays have demonstrated that moricins can exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Hemolytic Activity Assay: A crucial aspect of developing AMPs for potential therapeutic use is assessing their toxicity to host cells. A hemolytic assay measures the peptide's ability to lyse red blood cells, serving as a primary screen for cytotoxicity against mammalian cells. nih.govresearchgate.netresearchgate.net For systemic applications, an ideal AMP would exhibit high antimicrobial activity at concentrations that cause low or no hemolysis. nih.gov
Application of Insect Model Organisms for Immunological Studies
To study the immunological role of this compound in a relevant biological context, insect model organisms are indispensable.
Galleria mellonella (Greater Wax Moth): The larvae of G. mellonella are a widely used model for studying innate immunity and host-pathogen interactions. nih.govnih.govdundee.ac.uk Their immune system shares structural and functional similarities with the innate immune system of vertebrates. nih.gov G. mellonella can be infected with various pathogens, and the subsequent induction of AMPs, including moricins, can be monitored. nih.gov This model is also valuable for assessing the in vivo efficacy and toxicity of antimicrobial compounds. nih.govacs.org
Bombyx mori (Silkworm): As the organism from which moricin was first isolated, B. mori is a highly relevant model. nih.govnih.gov Studies in B. mori have been fundamental to understanding the regulation of moricin gene expression and the peptide's function in the silkworm's defense against pathogens. nih.govfrontiersin.org The availability of its complete genome sequence facilitates genetic and molecular studies of its immune components, including the moricin gene family. nih.gov
Future Research Trajectories for Moricin Like Peptide D
Deeper Exploration of Molecular Recognition and Binding Specificity
A fundamental aspect of understanding the function of Moricin-like peptide D is to delineate its specific molecular targets and binding mechanisms. Moricins, in general, are known to target the cytoplasmic membranes of bacteria. nih.gov Future research should aim to move beyond this general understanding to identify the precise molecular components that this compound recognizes.
Key research questions to address include:
Does this compound, like other lantibiotics, specifically bind to lipid II, a highly conserved peptidoglycan precursor in the bacterial cytoplasmic membrane? mdpi.com
What are the specific protein or lipid receptors on prokaryotic and eukaryotic cell surfaces that this compound interacts with?
How does the amino acid sequence and the pronounced α-helical secondary structure of this compound contribute to its binding affinity and specificity? nih.govnih.govnih.gov
Advanced techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) can be employed to quantify the binding kinetics and thermodynamics of these interactions. mdpi.com Creating a comprehensive database of these interactions, similar to existing databases for other peptide recognition modules, would be invaluable for predicting potential off-target effects and for the rational design of analogues with enhanced specificity. embopress.org
Comprehensive Analysis of Intracellular Signaling Networks Impacted by this compound
Beyond direct membrane disruption, evidence suggests that moricins can modulate intracellular signaling pathways, particularly in cancer cells. nih.gov A critical future direction is to comprehensively map the intracellular signaling networks affected by this compound in various cell types, including pathogens and mammalian cells.
Studies on the broader moricin (B1577365) peptide have shown interactions with key signaling proteins, leading to apoptosis in cancer cells. nih.gov For instance, moricin exposure has been shown to downregulate the expression of Notch-1, NF-ƙB, and Bcl2 proteins while upregulating p53, Bax, caspase 3, and caspase 9. nih.gov This indicates a complex interplay with fundamental cellular processes.
Future investigations should focus on:
Identifying the full spectrum of signaling cascades initiated or modulated by this compound binding to its cellular targets.
Determining whether the peptide or its fragments can translocate into the cytoplasm and interact directly with intracellular components.
Utilizing phosphoproteomics and kinome profiling to obtain a global view of the changes in cellular phosphorylation states upon treatment with this compound.
Understanding these pathways is essential for predicting the peptide's efficacy and potential side effects, and for identifying potential synergistic combinations with other therapeutic agents.
Integration of Multi-Omics Data for Systems-Level Understanding
To achieve a holistic understanding of the biological impact of this compound, a systems-level approach integrating various "omics" technologies is necessary. This involves combining genomics, transcriptomics, proteomics, and peptidomics to build a comprehensive model of the peptide's mechanism of action. longdom.orgqub.ac.uk
A multi-omics strategy has proven effective in discovering new toxins and their potential bioactivities from other sources. frontiersin.org For this compound, this approach would involve:
Transcriptomics (RNA-Seq): To analyze the changes in gene expression in target organisms (e.g., bacteria, fungi, cancer cells) after exposure to the peptide.
Proteomics: To identify changes in protein abundance and post-translational modifications, revealing the cellular pathways that are most affected.
Peptidomics: To study the processing and degradation of this compound within the target cell or organism. longdom.org
Functional Genomics: To identify genes that are essential for the peptide's activity or that confer resistance. qub.ac.uk
By integrating these datasets, researchers can construct detailed interaction maps and predictive models of the cellular response to this compound.
Development of Advanced Computational Models for Structure-Function Prediction
Computational modeling is a powerful tool for accelerating peptide-based drug discovery. nih.govnih.gov Future research should leverage advanced computational methods to predict the structure-function relationships of this compound and to design novel analogues with improved properties.
Initial in-silico analyses and molecular docking have already been used to predict the anticancer potential of moricin and its binding interactions with signaling proteins. nih.gov Building on this, future computational work should include:
Molecular Dynamics (MD) Simulations: To model the peptide's interaction with lipid bilayers and target proteins in a dynamic and physiologically relevant manner. biorxiv.org
De Novo Structural Design: Using software suites like Rosetta to design new peptide sequences with predefined structures and functions. nih.govnih.gov
Machine Learning and Deep Learning: To develop predictive models for peptide activity, specificity, and toxicity based on large datasets of peptide sequences and their experimental characterization. nih.gov
These computational approaches can guide the synthesis of new this compound variants with enhanced stability, target affinity, and therapeutic efficacy, while minimizing the need for extensive and costly experimental screening. youtube.com
Table 1: Potential Computational Approaches for this compound Research
| Computational Method | Application for this compound | Potential Outcome |
|---|---|---|
| Molecular Docking | Predict binding modes with target proteins (e.g., Notch receptors, bacterial enzymes). nih.gov | Identification of key interacting residues and potential for rational drug design. |
| Molecular Dynamics (MD) Simulations | Simulate peptide-membrane interactions and conformational changes upon binding. biorxiv.org | Understanding the mechanism of membrane disruption and peptide stability. |
| I-TASSER / Rosetta | Predict the 3D structure of this compound and its analogues. nih.gov | Elucidation of structure-function relationships. |
| Co-evolutionary Analysis | Analyze co-evolutionary patterns of amino acids to predict 3D structure. nih.gov | Insights into structurally and functionally important residues. |
| Machine Learning | Develop models to predict antimicrobial or anticancer activity based on sequence. nih.gov | High-throughput virtual screening of novel peptide variants. |
Investigation of Ecological and Environmental Determinants of this compound Expression
Moricin-like peptides are integral components of the innate immune system of insects. nih.govnih.gov Understanding the ecological and environmental factors that trigger the expression of the gene encoding this compound is crucial for understanding its natural role and for potential biotechnological production.
Research on a similar peptide, Px-Mor from Plutella xylostella, has shown that its expression is significantly upregulated in response to infection by bacteria (Escherichia coli, Bacillus thuringiensis) and fungi (Aureobasidium pullulans). nih.gov Furthermore, its expression varies with the developmental stage of the insect, with the highest levels detected in the fourth instar and prepupa stages. nih.gov The primary sites of expression are the fat body and hemocytes. nih.govnih.gov
Future research on this compound should investigate:
The specific pathogens or environmental stressors that induce its expression in its native organism, the wax moth Galleria mellonella. nih.gov
The regulatory pathways that control the transcription and translation of the this compound gene.
The potential for using specific inducers to enhance the production of the peptide in insect-based bioreactors.
This line of inquiry will not only provide fundamental insights into insect immunology but may also offer sustainable and cost-effective methods for producing this compound for therapeutic applications.
Table 2: Investigated Inducers of Moricin-like Peptide Expression in Insects
| Inducer | Organism | Tissue of Expression | Observed Effect | Reference |
|---|---|---|---|---|
| Escherichia coli | Plutella xylostella | Hemocyte, Fat Body | Rapid and significant upregulation of Px-Mor gene expression. nih.gov | nih.gov |
| Bacillus thuringiensis | Plutella xylostella | Fat Body | Strong induction of Px-Mor expression. nih.gov | nih.gov |
| Aureobasidium pullulans | Plutella xylostella | Hemocyte, Fat Body | Strong and sustained induction of Px-Mor expression. nih.gov | nih.gov |
| Bacterial Injection (General) | Spodoptera litura | Fat Body, Hemocytes | Inducible gene expression. nih.gov | nih.gov |
Q & A
Q. How are gene expression dynamics of this compound quantified during immune responses?
- Experimental design : Use qRT-PCR with species-specific primers to measure transcript levels post-pathogen exposure. Normalize data to housekeeping genes (e.g., RP49 in Drosophila) and validate via RNAi knockdown .
- Statistical analysis : Apply ANOVA to compare fold-changes across timepoints; address outliers using Grubbs’ test.
Q. What computational tools predict interactions between this compound and bacterial membranes?
- Tools : Molecular dynamics simulations (e.g., GROMACS) model peptide-lipid bilayer interactions. Electrostatic potential maps (e.g., APBS) highlight cationic regions critical for binding .
- Validation : Correlate simulation data with experimental results (e.g., surface plasmon resonance) measuring binding affinity to lipopolysaccharides .
Data Presentation and Reproducibility
Q. How should conflicting data on peptide toxicity toward eukaryotic cells be reported?
- Guidelines : Disclose all experimental conditions (e.g., peptide concentration, cell lines used) in supplementary materials. Use hemolysis assays (e.g., erythrocyte lysis) to quantify cytotoxicity and calculate selectivity indices (MIC vs. HC50) .
Q. What metadata is critical for replicating this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
